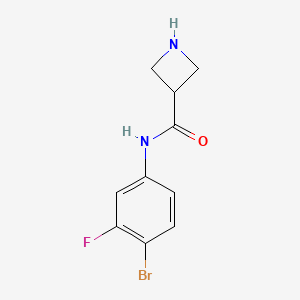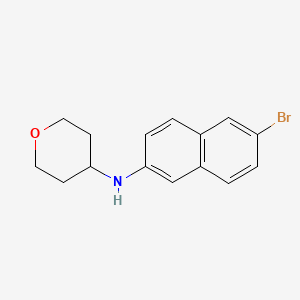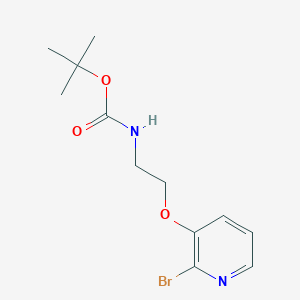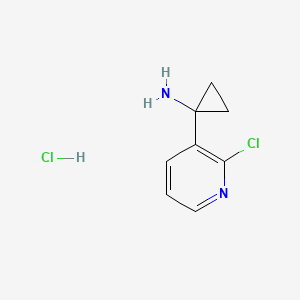
3'-Fluoro-5-methoxybiphenyl-2-carboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde is an organic compound belonging to the biphenyl family This compound is characterized by a biphenyl core with a fluorine atom at the 3’ position, a methoxy group at the 5 position, and a carboxaldehyde group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde typically involves several steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Fluorination: Introduction of the fluorine atom at the 3’ position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Methoxylation: The methoxy group is introduced at the 5 position through nucleophilic substitution reactions using methanol and a suitable base.
Formylation: The formyl group is introduced at the 2 position using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods: In an industrial setting, the production of 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3’-Fluoro-5-methoxybiphenyl-2-carboxylic acid.
Reduction: 3’-Fluoro-5-methoxybiphenyl-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.
Industry: Utilized in the production of advanced materials with specific properties, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism by which 3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.
Comparación Con Compuestos Similares
- 3’-Fluoro-4-methoxybiphenyl-2-carboxaldehyde
- 3’-Fluoro-5-methylbiphenyl-2-carboxaldehyde
- 3’-Chloro-5-methoxybiphenyl-2-carboxaldehyde
Comparison:
- 3’-Fluoro-4-methoxybiphenyl-2-carboxaldehyde: Similar in structure but with the methoxy group at the 4 position, which can lead to different reactivity and properties.
- 3’-Fluoro-5-methylbiphenyl-2-carboxaldehyde: The presence of a methyl group instead of a methoxy group can affect the compound’s electronic properties and reactivity.
- 3’-Chloro-5-methoxybiphenyl-2-carboxaldehyde: The chlorine atom can impart different chemical properties compared to fluorine, such as reactivity towards nucleophiles.
3’-Fluoro-5-methoxybiphenyl-2-carboxaldehyde stands out due to the unique combination of substituents, which confer specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H11FO2 |
|---|---|
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
2-(3-fluorophenyl)-4-methoxybenzaldehyde |
InChI |
InChI=1S/C14H11FO2/c1-17-13-6-5-11(9-16)14(8-13)10-3-2-4-12(15)7-10/h2-9H,1H3 |
Clave InChI |
CIGRTTWOVXOCKP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=O)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl[(piperidin-4-yl)methyl]propylamine](/img/structure/B12075467.png)

![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)




![4-Methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopyrrolidin-1-yl]pentanoic acid](/img/structure/B12075512.png)





